
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two bromopropyl groups attached to the pyrimidine ring, along with a methyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione typically involves the bromination of appropriate pyrimidine precursors. One common method includes the reaction of 6-methyluracil with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione involves its interaction with biological molecules. The bromopropyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This compound may also interfere with enzymatic activities by binding to active sites or disrupting protein-protein interactions.
Comparación Con Compuestos Similares
- 1,3-Bis(3-chloropropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-iodopropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-bromopropyl)-5-methylpyrimidine-2,4-dione
Uniqueness: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro or iodo analogs
Propiedades
Número CAS |
60316-20-3 |
|---|---|
Fórmula molecular |
C11H16Br2N2O2 |
Peso molecular |
368.06 g/mol |
Nombre IUPAC |
1,3-bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16Br2N2O2/c1-9-8-10(16)15(7-3-5-13)11(17)14(9)6-2-4-12/h8H,2-7H2,1H3 |
Clave InChI |
JAVQABAZEXLFKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCCBr)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
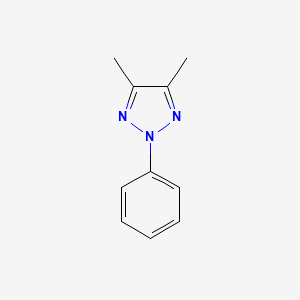
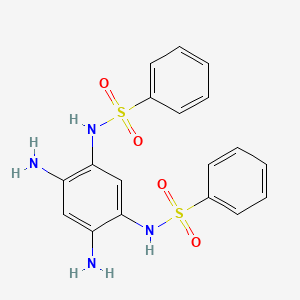


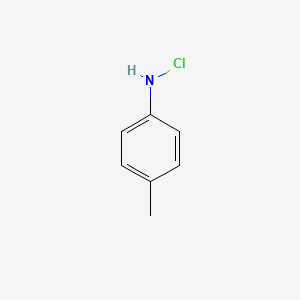
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
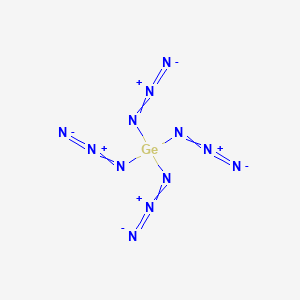
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
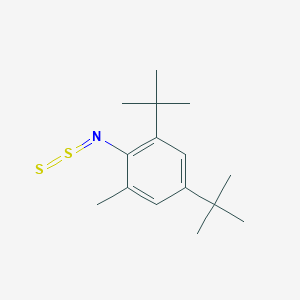
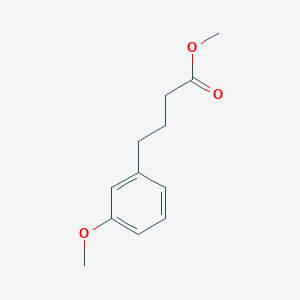
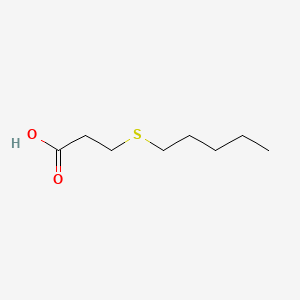
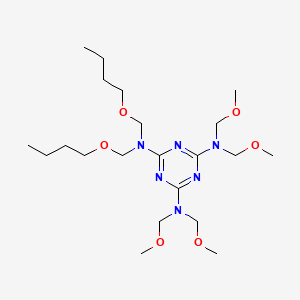
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
